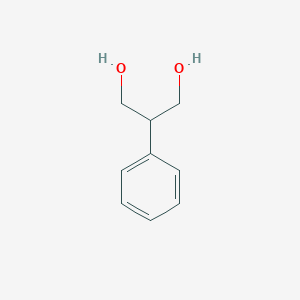
2-Phenyl-1,3-propanediol
Cat. No. B123019
Key on ui cas rn:
1570-95-2
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09233898B2
Procedure details


A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate and 140 ml of absolute ethanol was cooled to 15° C. after which 7.1 g of solid sodium borohydride was added. The reaction was completed by quenching the excess of sodium borohydride with 10% HCl solution and distilling the residual ethanol. 8 ml of NaOH 50% were added in order to obtain a pH of between about 8.0 to about 9.0. The obtained 2-phenyl-1,3-propanediol was then extracted into 400 ml of ethyl acetate. The organic layer was washed with 40 ml of water and filtered through alumina. The precipitate was crystallized from toluene following solvent removal, to obtain 8.9 g of 2-phenyl-1,3-propanediol with a yield of 69%.

Name
sodium dihydrogen phosphate monohydrate
Quantity
6.6 g
Type
reactant
Reaction Step One


[Compound]
Name
solid
Quantity
7.1 g
Type
reactant
Reaction Step Two


Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:13](OCC)=[O:14])[C:8](OCC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.P([O-])(O)(O)=O.[Na+].[BH4-].[Na+]>C(O)C>[C:1]1([CH:7]([CH2:8][OH:9])[CH2:13][OH:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
|
|
Name
|
sodium dihydrogen phosphate monohydrate
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.P(=O)(O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
solid
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by quenching the excess of sodium borohydride with 10% HCl solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling the residual ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
8 ml of NaOH 50% were added in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a pH of between about 8.0 to about 9.0
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The obtained 2-phenyl-1,3-propanediol was then extracted into 400 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 40 ml of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through alumina
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was crystallized from toluene following solvent removal
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CO)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.9 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
